molecular formula C19H22FN3OS B2802260 Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1173267-19-0

Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2802260
CAS No.: 1173267-19-0
M. Wt: 359.46
InChI Key: OIXGUENQRMGSJL-UHFFFAOYSA-N
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Description

Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group at position 3. This thiadiazole moiety is linked to a piperidine ring, which is further functionalized with a cyclopentyl methanone group. The compound’s structural complexity arises from the integration of three pharmacologically relevant motifs:

  • 1,3,4-Thiadiazole: Known for diverse bioactivities, including antimicrobial and enzyme inhibitory properties .
  • Piperidine and Cyclopentyl Methanone: Contribute to conformational flexibility and metabolic stability.

Properties

IUPAC Name

cyclopentyl-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3OS/c20-16-10-4-3-9-15(16)18-22-21-17(25-18)14-8-5-11-23(12-14)19(24)13-6-1-2-7-13/h3-4,9-10,13-14H,1-2,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXGUENQRMGSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores

Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1)
  • Core Structure: Two thiadiazole rings linked via a central methanone.
  • Substituents: Cyclohexylamino groups at position 5 of each thiadiazole.
  • Bioactivity : Exhibits antimicrobial and antibiofilm activity (MIC: 8–32 µg/mL against Staphylococcus aureus) and efflux pump inhibition .
  • Comparison : Unlike the target compound, C1 lacks a piperidine ring and fluorine substituent. The bis-thiadiazole architecture enhances rigidity but reduces solubility.
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Derivatives (7a–7l)
  • Core Structure : Thiadiazole with piperidine-ethylthio and benzamide substituents.
  • Bioactivity : Acetylcholinesterase (AChE) inhibition (IC₅₀: 1.2–8.7 µM), with compound 7d showing the highest potency .
  • Comparison: The target compound shares the piperidine-thiadiazole motif but replaces the benzamide with a cyclopentyl methanone. This substitution may alter AChE binding kinetics due to steric and electronic differences.

Fluorophenyl-Substituted Analogues

JWH-307 ([5-(2-Fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-yl-methanone)
  • Core Structure: Pyrrole ring with 2-fluorophenyl and naphthyl methanone groups.
  • Bioactivity: Cannabinoid receptor agonist (CB1/CB2 selectivity ratio: ~1:3) .
  • Comparison: Both compounds feature a 2-fluorophenyl group and methanone linker. However, JWH-307’s pyrrole core and naphthyl group confer distinct receptor-binding profiles compared to the thiadiazole-piperidine system of the target compound.
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
  • Core Structure: Thiadiazole fused to a thiazolidinone ring with 4-fluorophenyl and 4-methoxyphenyl substituents.
  • Comparison: The 4-fluorophenyl substituent in this analog may reduce steric hindrance compared to the 2-fluorophenyl in the target compound. Thiazolidinone rings are associated with antidiabetic activity, suggesting divergent therapeutic applications .

Methanone-Linked Heterocycles

[1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenyl-methanone
  • Core Structure: Indole-methanone with morpholinoethyl and naphthyl groups.
  • Comparison: The absence of a thiadiazole ring and fluorine substituent distinguishes this compound.

Implications for Future Research

  • Bioactivity Screening : The target compound’s structural similarity to AChE inhibitors (e.g., 7a–7l ) and antimicrobial agents (e.g., C1–C4 ) warrants evaluation of these activities.
  • Fluorine Position Studies : Comparing 2-fluorophenyl (target) vs. 4-fluorophenyl () analogs could elucidate steric/electronic effects on target binding.
  • Synthetic Optimization: Incorporating solubilizing groups (e.g., morpholinoethyl in ) may improve pharmacokinetics.

Q & A

Q. What are the established synthetic routes for Cyclopentyl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Step 1: Coupling of a cyclopentyl carbonyl group to a piperidine derivative via nucleophilic acyl substitution.
  • Step 2: Cyclization with a 2-fluorophenyl-substituted thiadiazole precursor under controlled pH (6–8) and temperature (60–80°C) using catalysts like Pd(PPh₃)₄ or CuI .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Optimization Tips: Adjust solvent polarity (e.g., DMF for solubility) and use microwave-assisted synthesis to reduce reaction time .

Q. How is the structural integrity of the compound validated post-synthesis?

Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., thiadiazole C-S-C peaks at ~160–170 ppm; fluorophenyl aromatic signals at δ 7.2–7.8) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 384.12 g/mol) .
  • Elemental Analysis: Confirm C, H, N, S, and F percentages within ±0.3% of theoretical values .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Antimicrobial Testing: Use MIC/MBC assays against Gram-negative (e.g., E. coli) and Gram-positive strains (e.g., S. aureus), with 1% DMSO as a negative control and gentamicin as a positive control .
  • Cytotoxicity Screening: MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced activity?

  • Substituent Modifications: Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme inhibition. Introduce methyl groups on the piperidine ring to improve membrane permeability .
  • Bioisosteric Replacements: Substitute the thiadiazole ring with oxadiazole to reduce metabolic instability while retaining target affinity .
  • Data-Driven Design: Use QSAR models trained on IC₅₀ values and logP data to predict optimal substituent patterns .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Case Example: If one study reports potent antifungal activity (MIC = 8 µg/mL) while another shows no effect, consider:
    • Assay Variability: Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and growth media (e.g., Mueller-Hinton broth) .
    • Compound Stability: Test degradation under assay conditions via HPLC .
    • Target Specificity: Perform knock-out assays on microbial efflux pumps to rule out resistance mechanisms .

Q. What crystallographic strategies are effective for resolving the compound’s 3D structure?

  • Data Collection: Use synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data.
  • Refinement: Apply SHELXL for anisotropic displacement parameters and TWIN/BASF commands to address twinning .
  • Validation: Check R-factor convergence (<0.05) and Ramachandran outliers (<1%) .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular Docking: Use AutoDock Vina to simulate binding to targets like bacterial dihydrofolate reductase (DHFR). Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Asp27 in E. coli DHFR) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

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